N-Methyl-(2-thienylmethyl)amine

Description

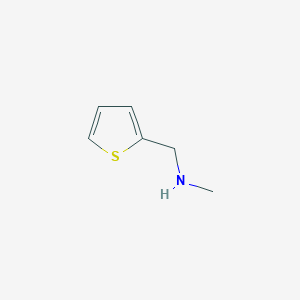

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXJMSRLGMWEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331176 | |

| Record name | N-Methyl-1-(thiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58255-18-8 | |

| Record name | N-Methyl-1-(thiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58255-18-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N Methyl 2 Thienylmethyl Amine and Its Analogues

Direct Synthesis Approaches to N-Methyl-(2-thienylmethyl)amine

The direct synthesis of this compound can be achieved through several established chemical transformations. These methods often involve the formation of a carbon-nitrogen bond as a key step.

Reductive Amination Protocols for N-Methyl-secondary Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a direct route to this compound from thiophene-2-carboxaldehyde and methylamine (B109427). libretexts.org This two-part process begins with the nucleophilic addition of methylamine to the carbonyl group of the aldehyde, forming an intermediate imine. libretexts.org This imine is then reduced to the final secondary amine. libretexts.org

A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is selective for the imine over the starting aldehyde. libretexts.orgyoutube.com The reaction is typically carried out under mildly acidic conditions, with a pH of around 4 to 5, to facilitate imine formation without promoting unwanted side reactions. youtube.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) can also be used, although they may also reduce the starting aldehyde, potentially leading to a mixture of products. youtube.com The general mechanism for reductive amination is illustrated below:

General Reaction Scheme for Reductive Amination:

Step 1: Imine Formation: Thiophene-2-carboxaldehyde + Methylamine ⇌ Thienylmethylene)methanamine + H₂O

Step 2: Reduction: (Thienylmethylene)methanamine + [Reducing Agent] → this compound

This method is highly versatile and can be adapted for the synthesis of a wide range of N-methylated secondary amines. organic-chemistry.org

Catalytic Amination Strategies for N-Methylated Thienylmethylamine Formation

Catalytic amination offers an alternative and often more atom-economical approach to the synthesis of N-methylated thienylmethylamines. These methods typically employ a transition metal catalyst to facilitate the reaction between an amine and an alcohol or carbonyl compound. While specific examples for the direct catalytic amination to form this compound are not extensively detailed in the provided results, general principles of catalytic reductive amination are well-established. For instance, Cp*Ir complexes have been shown to be effective for the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Similarly, amorphous Co particles have been used to catalyze reductive amination with H₂ as the reductant and aqueous ammonia (B1221849) as the nitrogen source under relatively mild conditions. organic-chemistry.org These catalytic systems could potentially be adapted for the synthesis of this compound from thiophene-2-carboxaldehyde and methylamine.

Synthesis of Thiophene-2-carboxaldehyde Precursors

The availability and synthesis of the precursor, thiophene-2-carboxaldehyde, are critical for the production of this compound.

Thiophene-2-carboxaldehyde is a versatile organosulfur compound with the chemical formula C₄H₃SCHO. wikipedia.org It is a colorless liquid that serves as a key precursor in the synthesis of numerous compounds. wikipedia.org

Several methods exist for the preparation of thiophene-2-carboxaldehyde. A common laboratory and industrial method is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto the thiophene (B33073) ring. wikipedia.orgontosight.ai This reaction typically involves treating thiophene with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride or solid phosgene. google.com Another synthetic route is the chloromethylation of thiophene followed by subsequent oxidation. wikipedia.org A patented method describes the synthesis of 2-thiophenecarboxaldehyde from thiophene, solid phosgene, and N,N-dimethylformamide in a chlorobenzene (B131634) solvent, highlighting its potential for industrial-scale production with low cost and simplified operation. google.com

| Synthesis Method | Reagents | Key Features |

| Vilsmeier-Haack Reaction | Thiophene, N,N-dimethylformamide, Phosphorus oxychloride/Solid Phosgene | Common and versatile method for introducing an aldehyde group. wikipedia.orgontosight.aigoogle.com |

| Chloromethylation | Thiophene | Involves chloromethylation followed by oxidation. wikipedia.org |

Role of Thiophene-2-carboxaldehyde in Schiff Base Ligand Synthesis

Thiophene-2-carboxaldehyde is a pivotal building block in the synthesis of Schiff base ligands. orientjchem.orgijfans.org These ligands are formed through the condensation reaction between thiophene-2-carboxaldehyde and a primary amine, resulting in the formation of an imine or azomethine (-C=N-) group. researchgate.net

The formation of Schiff bases is a versatile and straightforward reaction, often carried out in an alcohol solvent, sometimes with a few drops of a catalytic acid like concentrated H₂SO₄. orientjchem.org These Schiff base ligands readily form stable complexes with a variety of transition metals, such as Cu(II), Zn(II), Co(II), and Ni(II). ijfans.orgnih.gov The resulting metal complexes have been the subject of extensive research due to their diverse chemical properties and potential applications. For example, Schiff base complexes derived from thiophene-2-carboxaldehyde have been synthesized and characterized for their biological activities. ijfans.orgnih.gov The synthesis of a novel Schiff base ligand from thiophene-2-carboxaldehyde and 4,4'-diaminodiphenylmethane, and its subsequent complexation with transition metals, has been reported. ijfans.org Similarly, metal complexes of a Schiff base derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid have been synthesized and characterized. nih.gov

Preparation of this compound Intermediates and Related Analogs

The synthesis of intermediates and analogs of this compound often involves multi-step reaction sequences. For instance, the synthesis of 2-amino-5-(2-thienylmethyl)thiazole (B2956130), an analog, starts with the preparation of 2-chloro-3-(2-thienyl)propanal from (2-thienyl)mercury chloride and acrolein via a Heck-type reaction. researchgate.net This α-halo aldehyde then undergoes cyclization with thiourea (B124793) to form the desired thiazole (B1198619) derivative. researchgate.net

Another related compound, N,N-Dimethyl(2-thienylmethyl)amine, can be synthesized through methods such as the alkylation of dimethylamine (B145610) with 2-thienylmethyl halides or the reduction of N,N-dimethyl(2-thienylmethyl)amide. ontosight.ai

The synthesis of N-methylalkylamines in general can be achieved through various routes, including the reaction of an N-benzylidenealkylamine with methyl iodide followed by hydrolysis. orgsyn.org This method has been used to prepare a range of N-methylated amines. orgsyn.org

Advanced Synthetic Transformations Utilizing this compound Scaffolds

While specific examples of advanced synthetic transformations starting directly from the this compound scaffold were not prominent in the search results, the reactivity of the thiophene ring and the secondary amine functionality allows for a wide range of potential modifications. The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The secondary amine can be further alkylated or acylated to produce more complex derivatives.

For example, the related compound 2-[[[5-(dimethylamino)methyl-2-thienyl]methyl]thio]ethanamine has been used in the synthesis of more complex molecules through reaction with other building blocks. prepchem.com This demonstrates the utility of thienylmethylamine derivatives as intermediates in the construction of larger, more functionalized molecules.

Condensation Reactions for Derivatization

Condensation reactions are a cornerstone in the derivatization of amines, including this compound. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water.

One of the most fundamental condensation reactions for the derivatization of secondary amines like this compound is the formation of amides and related compounds. For instance, the reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl-N-methyl-(2-thienylmethyl)amides. This transformation is a robust method for introducing a wide array of functional groups onto the nitrogen atom.

Another significant class of condensation reactions involves the reaction with aldehydes and ketones. While secondary amines cannot form stable imines in the same way as primary amines, they can react with carbonyl compounds to form enamines if there is an α-hydrogen present on the carbonyl partner. More relevant to the derivatization of the this compound scaffold itself is the Pictet-Spengler reaction. If an analogue of this compound possesses an electron-rich aromatic ring attached to the nitrogen (in place of the methyl group), it could undergo an intramolecular cyclization with an aldehyde or ketone, leading to the formation of complex heterocyclic systems.

Furthermore, condensation reactions can be employed to build upon the (2-thienylmethyl)amine core. For example, the synthesis of more complex heterocyclic structures can be achieved through multi-component reactions. While not a direct derivatization of the pre-formed this compound, the principles of condensation are central to the synthesis of its analogues. For instance, the synthesis of 2-amino-5-(2-thienylmethyl)thiazole involves the condensation of 2-chloro-3-(2-thienyl)propanal with thiourea researchgate.net. This highlights how functionalized thienyl precursors, which could be used to synthesize this compound, are themselves assembled via condensation.

A specific example of derivatization through condensation is the reaction of maleic anhydride (B1165640) with a primary amine, which can then be coupled with a substituted benzylamine (B48309) to form more complex structures researchgate.net. A similar strategy could be envisioned for this compound, where it could react with suitable electrophiles in a condensation-like manner to yield a variety of derivatives.

The following table summarizes potential condensation reactions for the derivatization of this compound based on general amine reactivity.

| Reactant | Product Type | General Conditions |

| Acyl Chloride/Anhydride | N-Acyl-N-methyl-(2-thienylmethyl)amide | Base (e.g., triethylamine, pyridine) |

| Aldehyde/Ketone | Enamine (with suitable carbonyl) | Acid or base catalysis |

| Isocyanate | N-Aryl/alkyl-N'-methyl-N'-(2-thienylmethyl)urea | Typically no catalyst needed |

| Isothiocyanate | N-Aryl/alkyl-N'-methyl-N'-(2-thienylmethyl)thiourea | Typically no catalyst needed |

Substitution and Coupling Reactions for Functionalization

Substitution and coupling reactions offer powerful tools for the functionalization of both the thiophene ring and the N-methyl group of this compound and its analogues.

Functionalization of the Thiophene Ring:

The thiophene ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically at the 5-position due to the activating effect of the sulfur atom and the side chain. These reactions introduce functional handles that can be further elaborated. For instance, a halogenated derivative could undergo various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds at the thiophene ring. For example, a bromo-substituted this compound analogue could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group. The synthesis of 2-amino-5-(2-thienylmethyl)thiazole utilizes a variant of the Heck reaction in its key step, demonstrating the utility of palladium catalysis in functionalizing thienyl compounds researchgate.net.

Functionalization via the Amine Nitrogen:

The nitrogen atom of this compound is nucleophilic and can participate in various substitution reactions. N-alkylation with alkyl halides can be used to synthesize the corresponding tertiary amine, N,N-dimethyl-(2-thienylmethyl)amine.

Reductive amination is another key strategy. While typically used to form amines, it can also be used to introduce more complex alkyl groups onto the nitrogen. For example, reacting (2-thienylmethyl)amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride is a common method for synthesizing secondary amines like this compound itself mdpi.com. This process can be extended to introduce a wide variety of substituents.

The following table provides an overview of potential substitution and coupling reactions for the functionalization of this compound analogues.

| Reaction Type | Substrate | Reagents | Product |

| Electrophilic Halogenation | This compound | NBS, Br₂, etc. | 5-Halo-N-Methyl-(2-thienylmethyl)amine |

| Suzuki Coupling | 5-Bromo-N-Methyl-(2-thienylmethyl)amine | Arylboronic acid, Pd catalyst, base | 5-Aryl-N-Methyl-(2-thienylmethyl)amine |

| N-Alkylation | This compound | Alkyl halide | N-Alkyl-N-methyl-(2-thienylmethyl)amine |

| Reductive Amination | (2-Thienylmethyl)amine | Formaldehyde (B43269), NaBH₄ | This compound |

Investigation of Reaction Mechanisms and Kinetic Aspects in this compound Synthesis

The synthesis of this compound, most commonly achieved through the reductive amination of 2-thiophenecarboxaldehyde with methylamine or the N-methylation of (2-thienylmethyl)amine, involves reaction mechanisms and kinetic profiles that are crucial for process optimization and understanding.

A primary route to this compound is the reductive amination of 2-thiophenecarboxaldehyde with methylamine. This reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine (or iminium ion under acidic conditions). This imine is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or hydrogen with a metal catalyst to yield the final secondary amine. The rate-determining step can be either the formation of the imine or its reduction, depending on the specific reaction conditions such as pH and the nature of the reducing agent.

Alternatively, the synthesis can be achieved by the N-methylation of (2-thienylmethyl)amine. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methylating agent and formic acid as the reducing agent. The mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by hydride transfer from formate. This process repeats to yield the N,N-dimethylated product if desired, but conditions can be controlled to favor the monomethylated product. A more modern approach involves the use of formaldehyde followed by a selective reducing agent like sodium borohydride mdpi.com.

Kinetic studies on the methylation of amines provide valuable insights. For instance, kinetic analysis of the methylation of phosphonate (B1237965) anions by N-methyl-2-methoxypyridinium species has shown that the reaction rates are highly dependent on the electronic properties of the substituents on the pyridinium (B92312) ring nih.govnih.gov. While this is a different reaction, the principles of substituent effects on reaction rates can be applied to the synthesis of this compound. For example, the electron-donating nature of the thiophene ring may influence the nucleophilicity of the amine and thus the kinetics of its reactions.

The study of reaction kinetics allows for the optimization of reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize side products. For the synthesis of this compound, understanding the kinetics of imine formation versus its reduction, or the rate of the first methylation versus the second, is key to achieving high selectivity for the desired secondary amine.

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 2 Thienylmethyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-Methyl-(2-thienylmethyl)amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For secondary amines like this compound, the proton on the nitrogen atom typically appears as a signal between 0.5 and 5.0 ppm, with its exact position influenced by hydrogen bonding and concentration. libretexts.org The hydrogens on the carbon adjacent to the nitrogen are deshielded and are expected to resonate in the range of 2.3-3.0 ppm. libretexts.org

In a related compound, N-methylethanamine, the protons of the N-CH3 group show a chemical shift around 2.30 ppm, while the N-H proton appears at 1.20 ppm. docbrown.info The methylene (B1212753) protons (CH2) adjacent to the nitrogen are observed at approximately 2.65 ppm. docbrown.info For N-methylaniline, a similar aromatic amine, the N-CH3 protons resonate at 2.91 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Carbons directly bonded to the nitrogen atom in amines typically appear in the 10-65 ppm region of the spectrum. libretexts.org In N-methylethanamine, the carbon of the N-CH3 group and the CH2 carbon have distinct signals, reflecting their different chemical environments. docbrown.info For N-methyl-2-(methylthio)aniline, the N-CH3 carbon signal is at 30.48 ppm. rsc.org

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between atoms. COSY spectra reveal correlations between neighboring protons, while HSQC spectra correlate protons with the carbons to which they are directly attached. mdpi.com These techniques allow for the unambiguous assignment of ¹H and ¹³C signals and confirm the bonding network within the molecule. For instance, in a complex heterocyclic system, a 2D COSY spectrum showed a clear correlation between an amidic proton and a neighboring -CH-P proton. mdpi.com

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For amines, the molecular ion peak is typically an odd number due to the presence of a nitrogen atom, a principle known as the nitrogen rule. libretexts.orglibretexts.org

The fragmentation of amines in the mass spectrometer is characterized by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. The largest alkyl group attached to the alpha-carbon is preferentially lost. miamioh.edu The fragmentation pattern is significantly influenced by the nature and position of substituents on the thiophene (B33073) ring. arkat-usa.org For example, in the mass spectra of some 2-(thienyl)amines, fragmentation is initiated from an isomeric thiopyran form of the molecular ion. arkat-usa.org

X-ray Crystallography for Solid-State Structure Determination of this compound Analogues

For example, the crystal structure of 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] rsc.orgwpmucdn.comudel.edutriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester, which contains a thiophene ring, reveals a nearly planar fused ring system. scirp.org In another example, the analysis of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine showed a monoclinic crystal system and revealed intermolecular hydrogen bonds that stabilize the crystal packing. researchgate.net These studies on related structures help in understanding the potential solid-state conformation and packing of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the thiophene ring, which acts as the primary chromophore. The electronic transitions are typically of the π → π* type, arising from the conjugated system of the heterocyclic ring.

The position and intensity of these absorption bands can be influenced by the presence of substituents on the thiophene ring. The N-methylmethylamine group attached at the 2-position of the thiophene ring is expected to have a modest effect on the absorption maxima (λmax) compared to the unsubstituted thiophene. The nitrogen lone pair can participate in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* absorptions.

In a typical analysis, the UV-Vis spectrum of this compound would be recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane, across a wavelength range of approximately 200 to 400 nm. The resulting spectrum would be analyzed to identify the λmax values, which correspond to the energies of the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 230 - 240 | > 5000 |

| n → π | > 250 | < 1000 |

Further research involving the synthesis and detailed spectroscopic analysis of this compound and its derivatives would be necessary to establish their precise electronic absorption properties and to explore the effects of different substitution patterns on their UV-Vis spectra.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₆H₉NS, elemental analysis provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This experimental data is then compared with the theoretically calculated values to confirm the compound's empirical formula and purity.

The theoretical elemental composition can be calculated using the atomic weights of the constituent elements and the molecular weight of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 56.64 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 7.15 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.02 |

| Sulfur | S | 32.07 | 1 | 32.07 | 25.20 |

| Total | 127.23 | 100.00 |

In a research setting, the experimentally determined percentages of C, H, N, and S for a synthesized sample of this compound would be expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This concordance provides strong evidence for the successful synthesis and purification of the target compound.

Computational Chemistry and Molecular Modeling of N Methyl 2 Thienylmethyl Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals, electron density distribution, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for studying the electronic properties of molecules. scienceopen.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. In the context of N-Methyl-(2-thienylmethyl)amine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as molecular geometry optimization. arxiv.orgyoutube.com

By minimizing the total energy of the molecule, DFT can predict bond lengths, bond angles, and dihedral angles with high precision. This optimized geometry is the foundation for further computational analysis. For instance, DFT calculations have been employed to study the electronic structure and reactivity of related thieno[3,2-b]pyrrole systems, revealing how substituents and complexation affect the electron density distribution and, consequently, the regioselectivity of chemical reactions. researchgate.net The insights gained from such studies on similar scaffolds are transferable to understanding the reactivity of the thienylmethylamine core.

Furthermore, DFT calculations can provide valuable information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests high reactivity. researchgate.net For this compound, understanding its electronic structure through DFT can help predict its behavior in various chemical environments and its potential to interact with biological targets.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, enabling the virtual screening of large compound libraries and providing insights into the binding mechanisms of potential drug candidates.

For this compound and its analogs, molecular docking simulations can predict how they might interact with specific protein targets. The process involves placing the ligand (the small molecule) into the binding site of a receptor (the protein) and calculating a score that estimates the binding affinity. nih.gov This scoring is often based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov

Studies on similar heterocyclic compounds have demonstrated the power of molecular docking in identifying potential inhibitors for various enzymes. For example, docking studies of thiazolidine (B150603) derivatives containing a thienylmethylene group against HIV-1 reverse transcriptase have identified promising candidates with favorable binding energies and interaction patterns. nih.gov Similarly, docking has been used to evaluate the binding of quinoline-thiadiazole derivatives to the main protease of SARS-CoV-2 (6LU7), with some compounds showing strong binding affinities. researchgate.net These examples highlight how the thienyl group can participate in crucial interactions within a protein's active site.

The results of molecular docking are typically visualized to understand the specific interactions between the ligand and the protein's amino acid residues. This information is invaluable for medicinal chemists to design new analogs with improved potency and selectivity. By analyzing the predicted binding mode of this compound, researchers can identify key pharmacophoric features and make targeted modifications to enhance its interaction with a desired biological target.

| Parameter | Description |

| Binding Affinity | An estimation of the strength of the interaction between the ligand and the target protein, often expressed in kcal/mol. Lower values typically indicate stronger binding. |

| Interaction Modes | The specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. |

| Docking Score | A numerical value calculated by a scoring function that ranks different binding poses of a ligand. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. biorxiv.orgmdpi.com This allows for the exploration of the conformational landscape of a molecule and its complexes, providing insights into their flexibility and stability. researchgate.netnih.gov

For this compound, MD simulations can reveal its preferred conformations in different environments, such as in aqueous solution or when bound to a protein. These simulations can also shed light on the dynamic nature of the ligand-protein interaction, showing how the binding pocket might adapt to the ligand and how the ligand itself might change its conformation upon binding. nih.gov

MD simulations have been successfully applied to study a wide range of biological systems, from single proteins to large protein-ligand complexes. mdpi.com For example, MD simulations of ubiquitin have been used to characterize the network of correlated motions and understand how pressure affects its conformational ensemble. nih.gov In the context of drug design, MD simulations can be used to refine the results of molecular docking, assess the stability of the predicted binding poses, and calculate more accurate binding free energies.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound Analogues

A crucial aspect of drug development is understanding the pharmacokinetic properties of a compound, collectively known as ADME. In silico ADME prediction models have become increasingly important for identifying potential liabilities early in the drug discovery process, thereby reducing the time and cost of development. nih.govnih.gov

For this compound and its analogues, various computational tools can predict key ADME parameters. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Table of Predicted ADME Properties for a Hypothetical this compound Analogue:

| ADME Property | Predicted Value | Significance |

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Moderate | Suggests potential for central nervous system activity. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Toxicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| Hepatotoxicity | Low risk | Low probability of causing liver damage. |

Note: This table is illustrative and based on general predictions for similar chemical structures. Actual values would require specific in silico modeling.

These predictive models can help chemists prioritize which analogues to synthesize and test in vitro, focusing on those with a more favorable ADME profile.

In Silico Approaches for Structure-Based Drug Design Utilizing Thienylmethylamine Scaffolds

The thienylmethylamine scaffold is a versatile building block in medicinal chemistry. In silico approaches play a central role in leveraging this scaffold for structure-based drug design. researchgate.net This process typically begins with the identification of a biological target and its three-dimensional structure, which can be determined experimentally (e.g., via X-ray crystallography) or through homology modeling.

Once a target structure is available, computational methods can be employed to design novel ligands based on the thienylmethylamine core. This can involve:

Fragment-based drug design: Identifying small molecular fragments that bind to specific pockets of the target protein and then linking them together to create a more potent lead compound.

De novo design: Using algorithms to build new molecules from scratch within the constraints of the binding site.

Virtual screening: Docking large libraries of virtual compounds containing the thienylmethylamine scaffold against the target to identify potential hits.

An example of in silico-guided drug design is the development of TRPV1 agonists based on a thiophene (B33073) nucleus, where docking and molecular dynamics simulations guided the synthesis of potent and selective compounds. nih.gov These computational strategies accelerate the design-synthesize-test cycle, enabling the rapid optimization of lead compounds with improved affinity, selectivity, and pharmacokinetic properties. The integration of quantum chemical calculations, molecular modeling, and ADME predictions provides a powerful platform for the rational design of new therapeutic agents based on the this compound scaffold.

Pharmacological and Biological Activity Spectrum of Thienylmethylamine Derivatives

Anti-inflammatory Activity Research

The anti-inflammatory potential of thienylmethylamine derivatives has been a key area of investigation. These compounds have shown promise in mitigating inflammatory responses through various mechanisms of action.

Thienylmethylamine derivatives exert their anti-inflammatory effects by targeting key signaling molecules and enzymes involved in the inflammatory cascade. Notably, their inhibitory actions on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as their modulation of transcription factors like nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK), have been documented.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : Some thienylmethylamine derivatives have demonstrated the ability to inhibit COX-1 and COX-2 enzymes. nih.gov These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.govgoogle.bj By blocking these enzymes, the production of pro-inflammatory prostaglandins is reduced. For instance, N-adamantyl-4-methylthiazol-2-amine, a thiazole (B1198619) derivative, has been shown to downregulate COX-2 expression. nih.gov Similarly, N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) has been found to significantly decrease COX-2 immunoreactivity. nih.gov

Extracellular Signal-Regulated Kinase (ERK) and Nuclear Factor-Kappa B (NF-κB) Pathways : The anti-inflammatory properties of some derivatives are also linked to the inhibition of the ERK and NF-κB signaling pathways. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. mdpi.com Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory response. mdpi.com For example, N-adamantyl-4-methylthiazol-2-amine has been shown to inhibit the CD14/TLR4-dependent NF-κB signaling pathway and ERK phosphorylation. nih.gov Furthermore, NMP has been observed to significantly decrease NF-κB immunoreactivity. nih.gov

A variety of in vitro and in vivo models are employed to evaluate the anti-inflammatory potential of thienylmethylamine derivatives.

In vitro Assays :

Enzyme Inhibition Assays : The inhibitory activity of these compounds against COX-1 and COX-2 enzymes is often assessed using specific enzyme assay kits. nih.gov

Cell-Based Assays : Cell lines such as RAW 264.7 murine macrophages are commonly used. researchgate.net These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov The ability of the test compounds to reduce the levels of these inflammatory markers is then measured. nih.govnih.gov

In vivo Assays :

Carrageenan-Induced Paw Edema : This is a widely used animal model to assess acute inflammation. nih.govnih.gov The test compound is administered to animals, typically rats or mice, before inducing paw edema with a carrageenan injection. The reduction in paw volume is then measured over time to determine the anti-inflammatory effect. nih.govnih.gov

Formalin Test : This model is used to evaluate both neurogenic and inflammatory pain responses. nih.gov A dilute formalin solution is injected into the paw, and the licking time of the paw is recorded as a measure of the pain response. nih.gov

Peritonitis Models : Inflammation is induced in the peritoneal cavity of animals, and the infiltration of inflammatory cells, such as polymorphonuclear (PMN) cells, is quantified. nih.gov

Anticancer and Antitumor Research

Thienylmethylamine derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. Their activity has been evaluated against a range of cancer cell lines, and research has delved into the cellular pathways through which they exert their cytotoxic effects.

The antitumor potential of thienylmethylamine derivatives has been demonstrated against a diverse panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess in vitro cytotoxicity. nih.gov

Some of the cancer cell lines against which these derivatives have shown activity include:

Colon Cancer : HCT-15 and CaCo-2. nih.govuminho.pt

Renal Cancer : UO-31. nih.gov

Leukemia : HL-60, L1210, and P388. nih.govnih.gov

Breast Cancer : MCF-7. nih.gov

Lung Cancer : NCI-H460. nih.gov

Melanoma : A375-C5. nih.gov

Gastric Adenocarcinoma : AGS. uminho.pt

For instance, tolmetin (B1215870) derivatives have shown potent activity against HL-60, HCT-15, and UO-31 cell lines. nih.gov Another study on methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates reported promising activity against MCF-7, NCI-H460, and A375-C5 cell lines. nih.gov Furthermore, certain 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones have demonstrated cytotoxicity against L1210 and P388 cancer cells. nih.gov

| Derivative Class | Cancer Cell Lines Tested | Reference |

|---|---|---|

| Tolmetin derivatives | HL-60, HCT-15, UO-31 | nih.gov |

| Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates | MCF-7, NCI-H460, A375-C5 | nih.gov |

| 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones | L1210, P388 | nih.gov |

| Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates | AGS, CaCo-2, MCF7, NCI-H460 | uminho.pt |

The anticancer efficacy of thienylmethylamine derivatives is often linked to their ability to modulate specific cellular pathways that are crucial for cancer cell survival and proliferation.

Induction of Apoptosis : A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. mdpi.com Some thienylmethylamine derivatives have been shown to induce apoptosis in cancer cells. For example, certain tolmetin derivatives were found to induce apoptosis in HCT-15 cells, which was supported by an increase in the levels of apoptotic caspases-3, -8, and -9. nih.gov Similarly, an ortho-aminophenyl derivative of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylate was shown to induce apoptosis in the NCI-H460 cell line. nih.gov

Cell Cycle Arrest : Another important mechanism is the disruption of the normal cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing. Some thienylmethylamine derivatives have been observed to cause alterations in the cell cycle distribution. nih.gov For instance, a tolmetin derivative was found to arrest the cell cycle in the G0/G1 phase. nih.gov

Inhibition of Kinases : Certain derivatives function as inhibitors of crucial kinases involved in cancer progression. For example, some tolmetin derivatives have been identified as potent inhibitors of VEGFR-2, a key signal transducer in angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov

| Derivative | Mechanism of Action | Cell Line | Reference |

|---|---|---|---|

| Tolmetin derivative 5b | Induction of apoptosis, Cell cycle arrest (G0/G1 phase), VEGFR-2 inhibition | HCT-15 | nih.gov |

| ortho-Aminophenyl derivative of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylate | Induction of apoptosis, Altered cell cycle distribution | NCI-H460 | nih.gov |

Antimicrobial and Antifungal Investigations

The antimicrobial and antifungal properties of thienylmethylamine derivatives have also been a subject of significant research. These compounds have shown activity against a variety of pathogenic microorganisms.

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution method. nih.gov

Antibacterial Activity : Derivatives have been tested against both Gram-positive and Gram-negative bacteria. For instance, N-methyl thiosemicarbazones have been investigated for their antibacterial profiles. nih.gov Another study synthesized a series of 2-(5-substituted methylamino-1,3,4-thiadiazol-2-yl)phenols and screened them for antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.netresearchgate.net

Antifungal Activity : The antifungal potential of these derivatives has been explored against various fungal species, including yeasts and dermatophytes. nih.gov For example, N-methyl thiosemicarbazones were tested against opportunistic Candida species and dermatophytes. nih.gov The antifungal activity of 2-(5-substituted methylamino-1,3,4-thiadiazol-2-yl)phenols was evaluated against Candida albicans. researchgate.netresearchgate.net Additionally, N-methyl-2-pyrrolidone-loaded gels have shown antifungal activity against C. albicans. nih.gov

| Derivative Class | Microorganisms Tested | Reference |

|---|---|---|

| N-methyl thiosemicarbazones | Gram-negative and Gram-positive bacteria, Candida species, dermatophytes | nih.gov |

| 2-(5-substituted methylamino-1,3,4-thiadiazol-2-yl)phenols | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans | researchgate.netresearchgate.net |

| N-methyl-2-pyrrolidone-loaded gels | Staphylococcus aureus, Escherichia coli, Candida albicans | nih.gov |

Antifungal Properties and Growth Inhibition Mechanisms

Similar to antibacterial research, the investigation of antifungal properties has largely centered on derivatives of thienylmethylamine rather than the parent compound N-Methyl-(2-thienylmethyl)amine itself. Studies in this field explore how modifications to the basic thienylmethylamine structure influence antifungal activity against various pathogenic fungi. The mechanisms of growth inhibition are often attributed to the interaction of these more complex derivatives with fungal-specific enzymes or cellular structures. Without specific studies on this compound, its precise antifungal profile and mechanism of action remain undocumented in readily accessible scientific literature.

Antioxidant Capacity Assessments

The antioxidant potential of thiophene-containing compounds is a recognized area of study. However, specific assessments of the antioxidant capacity of this compound are not widely reported.

Free Radical Scavenging Assays (e.g., DPPH)

There is a lack of specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assays for this compound. Research into the antioxidant activity of thiophene (B33073) derivatives often involves the evaluation of a series of compounds, but specific results for this compound are not detailed in the available literature.

Other Pharmacological Activities Explored in Thiophene-Amine Scaffolds

The thiophene-amine scaffold is a versatile structure that has been explored for a variety of other pharmacological activities.

Anticonvulsant, Antidiabetic, and Antihypertensive Research

While the broader family of thiophene derivatives has been investigated for anticonvulsant, antidiabetic, and antihypertensive properties, specific research focusing on this compound in these therapeutic areas is not found in the available scientific literature. Studies in these fields typically involve the design and synthesis of more structurally complex molecules containing the thiophene nucleus to optimize their interaction with specific biological targets.

Enzyme Inhibitory Activities (e.g., CaMKII, InhA)

Antileishmanial and Antithrombotic Properties of Thienylmethylamine Derivatives

The therapeutic potential of compounds derived from thienylmethylamine extends to the treatment of parasitic diseases and the management of thrombotic events. Research into this class of compounds has revealed promising, albeit currently limited, evidence for their efficacy as both antileishmanial and antithrombotic agents. The thiophene moiety is a key structural feature in several commercially successful drugs and continues to be a focus of medicinal chemistry research due to its versatile biological activities. nih.govdntb.gov.ua

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and the search for new, effective, and less toxic treatments is a global health priority. While direct studies on the antileishmanial properties of this compound are not extensively documented in publicly available research, the broader class of thiophene derivatives has shown significant promise in this area.

Numerous studies have highlighted the antileishmanial potential of various thiophene-containing scaffolds. For instance, 2-amino-thiophene derivatives have been investigated for their activity against Leishmania species, demonstrating that these compounds can induce apoptosis-like cell death in the parasites. nih.gov One particular 2-amino-thiophenic derivative, SB-200, was effective in inhibiting the growth of several Leishmania species, including L. braziliensis, L. major, and L. infantum, with IC50 values in the low micromolar range. nih.gov The activity of SB-200 was linked to the disruption of the parasite's cell membrane and immunomodulatory effects. nih.gov

Furthermore, hybrid molecules incorporating thiophene and other heterocyclic systems, such as indole, have been synthesized and evaluated. researchgate.net Several of these hybrid compounds exhibited significant activity against Leishmania amazonensis promastigotes, with some showing greater potency than standard antimonial drugs. researchgate.net The structural diversity within the thiophene class, including derivatives of benzothiophenes and thiophene carboxaldehydes, has been explored, with many compounds demonstrating activity against various Leishmania species. semanticscholar.org Research has also been conducted on thiophene derivatives isolated from natural sources, such as the plant Porophyllum ruderale, which have shown inhibitory effects on the growth of L. amazonensis. mdpi.com

While these findings underscore the potential of the thiophene scaffold in the development of new antileishmanial drugs, specific data on this compound remains elusive in the current body of scientific literature. Further focused research is necessary to determine if this specific compound shares the promising antileishmanial properties of the wider thiophene family.

Antithrombotic Properties

Thrombotic disorders, characterized by the formation of blood clots, are a major cause of cardiovascular morbidity and mortality. Antiplatelet agents are a cornerstone of antithrombotic therapy. The thienopyridine class of drugs, which are structurally related to thienylmethylamines, are well-established as potent inhibitors of platelet aggregation.

The broader family of thiophene derivatives has been noted for a wide spectrum of biological activities, including antiplatelet effects. impactfactor.org The development of novel compounds with antiplatelet activity is an active area of research, with various heterocyclic scaffolds being explored. However, without specific studies on this compound, its potential in this therapeutic area remains speculative.

Mechanistic Investigations of N Methyl 2 Thienylmethyl Amine Derivative Interactions at Molecular and Cellular Levels

Ligand-Receptor Binding Studies and Molecular Recognition

There is no specific information available in the search results detailing the binding of N-Methyl-(2-thienylmethyl)amine to the P2X7 or 2NSD receptors.

Modulation of Key Biochemical Pathways and Cellular Processes

No studies were found that directly link this compound to the modulation of the following pathways.

Impact on Signal Transduction Cascades (e.g., CaMKII activation and O-GlcNAcylation)The activation of the NMDA receptor can lead to an increase in intracellular Ca2+, which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).nih.govnih.govThe phosphorylation of CaMKII is a marker of neuronal activation and is considered a key molecular determinant in conditions like depression and neuropathic pain.nih.govnih.gov

O-GlcNAcylation is a dynamic post-translational modification where O-linked N-acetylglucosamine (O-GlcNAc) is attached to proteins. nih.gov This process is controlled by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) and plays a fundamental role in regulating cellular processes in response to nutrient and stress levels. nih.govnih.gov It is a widespread mechanism, but its specific modulation by this compound has not been documented.

Investigation of DNA Cleavage and Interaction with Nucleic Acids

The capacity to cleave DNA is a property of certain molecules and enzymes, such as topoisomerase II, which generates transient double-stranded breaks to manage DNA topology. nih.gov This process involves a nucleophilic attack by an active site tyrosine on the DNA phosphate (B84403) backbone. nih.gov Additionally, synthetic molecules can be designed to achieve sequence-specific DNA cleavage by attaching a metal-chelating moiety like EDTA to a DNA-binding unit. caltech.edu This allows the molecule to bind to specific DNA regions and induce cleavage, often through the generation of a diffusible oxidizing species. caltech.edu However, there is no information in the retrieved results to suggest that this compound possesses DNA cleavage capabilities.

Elucidation of Molecular Mechanisms Underlying Therapeutic Effects

Without specific data on receptor binding, pathway modulation, or other molecular interactions, it is not possible to elucidate the molecular mechanisms underlying any potential therapeutic effects of this compound.

Structure Activity Relationship Sar Studies of N Methyl 2 Thienylmethyl Amine Analogues

Influence of Substituents on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring is a critical pharmacophore in many biologically active compounds, and its substitution pattern can significantly modulate the pharmacological properties of N-Methyl-(2-thienylmethyl)amine analogues. Research into a series of thienylethanolamines, which share a similar structural framework, has provided valuable insights into the effects of substituents on the thiophene ring. nih.gov

In a study of thienylethanolamines, various substituents on the thiophene ring were evaluated for their antihypertensive activity. nih.gov The position and nature of the substituent were found to be critical. For instance, the introduction of a chlorine atom at the 5-position of the thiophene ring was found to be a key determinant of activity. The structure-activity relationships (SAR) also indicated that the electronic properties of the substituents play a vital role in the biological activity. nih.gov

A series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues were synthesized and evaluated as anti-tubulin polymerization agents. The SAR of these analogues was summarized, highlighting the importance of the substitution pattern on the thiophene ring system for their anticancer potency. nih.gov

The following table summarizes the antihypertensive activity of some substituted thienylethanolamine analogues, demonstrating the influence of thiophene ring substituents.

| Compound | Thiophene Ring Substituent | Antihypertensive Activity |

|---|---|---|

| Analogue 1 | 5-Chloro | Marked |

| Analogue 2 | 4,5-Dichloro | Moderate |

| Analogue 3 | 5-Bromo | Moderate |

| Analogue 4 | Unsubstituted | Low |

Impact of Amine Substitutions and Stereochemistry on Pharmacological Profiles

The nature of the substituent on the amine nitrogen and the stereochemistry of the molecule are pivotal in determining the pharmacological profile of this compound analogues.

Systematic modifications of the N-substituent in thienylethanolamines have demonstrated a clear impact on their antihypertensive and adrenoreceptor blocking activities. nih.gov For example, increasing the bulk of the N-alkyl group from methyl to tert-butyl was shown to influence the potency and selectivity of the compounds. This suggests that the size and nature of the amine substituent are crucial for optimal interaction with the biological target.

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov In the case of thienylmethylamine analogues, which can possess a chiral center at the carbon bearing the amine group, the spatial arrangement of the substituents is expected to be a critical determinant of biological activity. Although specific studies on the stereoselectivity of this compound analogues are not extensively reported, it is a well-established principle that one enantiomer is often more active than the other. For instance, in a series of novel μ-selective Met-enkephalinamide analogs, modification of the tyrosine residue, including the addition of a β-CH3 group, was found to enhance μ-selectivity, underscoring the importance of stereochemistry in receptor interaction. researchgate.net

The table below illustrates the effect of N-substituents on the activity of thienylethanolamine analogues.

| Compound | N-Substituent | α-Adrenoreceptor Antagonism | β-Adrenoreceptor Antagonism |

|---|---|---|---|

| Analogue 5 | Methyl | Low | Low |

| Analogue 6 | Isopropyl | Moderate | Moderate |

| Analogue 7 | tert-Butyl | High | High |

Role of Linker Length and Conformational Flexibility in Molecular Recognition

The linker connecting the thiophene ring and the amine group in this compound analogues plays a crucial role in positioning the key pharmacophoric elements for effective interaction with the target receptor. The length and conformational flexibility of this linker are critical parameters that can significantly influence the biological activity.

While specific studies detailing the systematic variation of the linker length in this compound are limited, general principles of medicinal chemistry suggest that an optimal linker length is necessary to achieve the desired biological response. A linker that is too short may not allow the pharmacophoric groups to reach their respective binding pockets, while an excessively long and flexible linker might adopt unproductive conformations, leading to a loss of potency due to an entropic penalty upon binding.

Conformational restriction of the linker is a common strategy in drug design to lock the molecule in a bioactive conformation and improve potency and selectivity. This can be achieved by introducing rigid elements such as double bonds or small rings into the linker. For example, in a study of terameprocol (B50609) analogs, restricting the flexibility of the carbon linker connecting the terminal rings resulted in constrained analogues with improved growth inhibitory activity. nih.gov This highlights the importance of conformational control in achieving enhanced biological outcomes.

Bioisosteric Replacements in Thienylmethylamine Scaffolds and their Functional Implications

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov In the context of thienylmethylamine scaffolds, the thiophene ring is often considered a bioisostere of the phenyl ring.

The replacement of a phenyl ring with a thiophene ring can lead to several functional implications:

Altered Metabolism: Thiophenes are more polar than their phenyl counterparts and may be metabolized through different pathways or at different rates. This can lead to an improved pharmacokinetic profile.

Enhanced Receptor Interaction: The sulfur atom in the thiophene ring can participate in different types of interactions, such as hydrogen bonding, which may enhance binding affinity to the target receptor. nih.gov

Improved Physicochemical Properties: The introduction of a thiophene ring can modify the lipophilicity and solubility of a compound, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

A study on thiophene bioisosteres of potent GluN2B ligands demonstrated that the replacement of a benzene (B151609) ring with a thiophene ring was well-tolerated by the NMDA receptor, and in some cases, even led to increased affinity. nih.gov This underscores the potential of using thiophene as a phenyl bioisostere to develop novel central nervous system (CNS) active agents. researchgate.net

Computational Approaches for SAR Elucidation and Optimization

Computational methods have become indispensable tools in modern drug discovery for elucidating SAR and guiding the optimization of lead compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently applied to thiophene derivatives.

3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build predictive models that correlate the 3D properties of molecules with their biological activities. Such models have been successfully applied to thiophene derivatives to identify key structural features responsible for their activity and to predict the potency of new analogues. nih.govsunderland.ac.uk

Molecular docking simulations can predict the binding mode of this compound analogues within the active site of a target receptor. This provides valuable insights into the specific interactions that govern binding affinity and selectivity, such as hydrogen bonds and hydrophobic interactions. mdpi.com For instance, docking studies on thieno[2,3-d]pyrimidine (B153573) derivatives as dual c-Met and VEGFR-2 kinase inhibitors helped to interpret the SAR of these analogues. nih.gov

These computational approaches, often used in concert, provide a rational basis for the design of new this compound analogues with improved pharmacological properties.

Environmental and Toxicological Research on Thienylmethylamine Derivatives

Environmental Fate Studies of Thiophene-Containing Compounds

The environmental fate of thiophene-containing compounds, which includes substances like N-Methyl-(2-thienylmethyl)amine, is determined by how they are transformed and broken down in various environmental compartments. Thiophene (B33073) itself is a component of coal tar and is often found in soil and groundwater at contaminated sites. researchgate.netdtu.dk While generally resistant to breaking down on its own, its degradation can be influenced by the presence of other chemicals. researchgate.netdtu.dk

In soil, the breakdown of thiophene-based compounds is largely a biological process driven by microorganisms. Studies have shown that thiophene is resistant to biodegradation when it is the only carbon source available. dtu.dk However, its degradation can occur through cometabolism, a process where microbes breaking down another compound, such as benzene (B151609) or toluene, also degrade thiophene. dtu.dk

For instance, research on a soil bacterium, Pseudomonas aeruginosa, isolated from oil-contaminated soil, demonstrated its ability to degrade benzothiophene (B83047) and related compounds. nih.gov The bacterium required a supplemental substrate for growth to facilitate the attack on the benzothiophene molecule. nih.gov This indicates that in soil environments rich in other organic matter, the aerobic metabolism of thiophene derivatives is more likely to occur. Further studies have confirmed that various primary substrates can support the biodegradation of thiophene and benzothiophene.

| Primary Substrate | Efficacy in Thiophene Biodegradation | Efficacy in Benzothiophene Biodegradation |

| Benzene | Effective | Partially Effective (34% remaining) |

| Toluene | Effective | Completely Transformed |

| Ethylbenzene | Partially Effective | Completely Transformed |

| p-Xylene | Some Biodegradation | Partially Effective (6% remaining) |

| o-Xylene | Some Biodegradation | Completely Transformed |

| m-Xylene | Some Biodegradation | Completely Transformed |

| Naphthalene | Some Biodegradation | Completely Transformed |

| 1-Methylnaphthalene | Some Biodegradation | Completely Transformed |

| This table summarizes the effectiveness of various primary substrates in the cometabolic biodegradation of thiophene and benzothiophene, based on a 40-day incubation study. |

The breakdown of the thiophene ring involves several stages and results in various intermediate compounds. Ionizing radiation studies, for example, have identified several degradation products of thiophene, including thiophene 1-oxide, thiophen-2-ol, and 2,3-dihydrothiophen-2-ol. researchgate.net This suggests that oxidation is a key step in the degradation pathway. researchgate.netwikipedia.org

The oxidation of the thiophene ring can occur at the sulfur atom, forming a thiophene S-oxide, or at the carbon-carbon double bonds, forming an epoxide. wikipedia.org In metabolic studies of thiophene-containing drugs like tienilic acid using rat liver microsomes, a major metabolite identified was 5-hydroxytienilic acid, resulting from the hydroxylation of the thiophene ring. nih.gov This process is dependent on cytochrome P-450 monooxygenases. nih.gov While these studies are biological, they provide a model for the types of chemical transformations that can occur in the environment. Predictive models have also suggested the formation of several other metabolites during the microbial metabolism of thiophene. researchgate.net

| Original Compound | Degradation Method | Identified Metabolites/Intermediates |

| Thiophene | Ionizing Radiation | Thiophene 1-oxide, Thiophen-2-ol, 2,3-dihydrothiophen-2-ol, Acetic acid researchgate.net |

| Thiophene | Chemical Oxidation | Thiophene S-oxide, Thiophene 2,3-epoxide wikipedia.org |

| Tienilic Acid | Rat Liver Microsomes | 5-Hydroxytienilic acid, Reactive electrophilic intermediates nih.gov |

| This table presents identified metabolites and intermediates from the degradation of thiophene and a thiophene derivative through different methods. |

Research on Biodegradation and Environmental Persistence

The persistence of thiophene derivatives in the environment is closely linked to their biodegradability. Some modern, complex thiophene-based compounds, such as certain oligomeric and polymeric surfactants, have shown significant potential for biodegradation. mdpi.com Tests on these surfactants using microbial communities from wastewater treatment plants indicated medium-to-high biodegradation potential, which suggests a low risk of environmental persistence and bioaccumulation for these specific eco-friendly compounds. mdpi.com

However, the basic thiophene molecule is known for its resistance to degradation and can persist in the environment, particularly in the absence of suitable primary substrates for cometabolism. researchgate.netdtu.dk Its presence in groundwater is a concern as it can affect water quality. dtu.dk Furthermore, studies have indicated that thiophene can bioaccumulate in the tissues of aquatic organisms, which could lead to long-term exposure and adverse effects within food webs. longdom.org

General Toxicological Research and Safety Profile Assessments

General toxicological research has explored the mechanisms by which thiophene-containing compounds can exert adverse effects. A key area of investigation is their metabolic activation. The metabolism of certain thiophene-containing drugs by cytochrome P450 enzymes can lead to toxic side effects. researchgate.net This toxicity is often attributed to two metabolic reactions: S-oxidation and epoxidation of the thiophene ring. researchgate.net

The oxidation process can create reactive electrophilic intermediates. nih.gov For example, the in vitro metabolism of tienilic acid and its isomer leads to the formation of intermediates that can bind irreversibly to proteins, a mechanism often associated with cellular damage. nih.gov The isomer of tienilic acid, in particular, showed a significantly higher level of this covalent binding. nih.gov

Ecotoxicological studies have yielded varied results depending on the specific compound and the organism tested. Some novel thiophene-based surfactants showed no significant toxicity toward bacterial communities. mdpi.com Conversely, thiophene and its derivatives have been shown to cause mortality and reproductive abnormalities in aquatic organisms like fish and invertebrates. longdom.org Even the bacteria capable of degrading benzothiophene experience some level of toxicity from the compound. nih.gov

Emerging Research Directions and Future Perspectives for N Methyl 2 Thienylmethyl Amine Research

Development of Novel Therapeutic Agents based on Thienylmethylamine Core Structures

The thiophene (B33073) ring is a well-established "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.gov It is often employed as a bioisostere for a benzene (B151609) ring, a strategy where one group is replaced by another with similar physical or chemical properties, often leading to retained or enhanced biological activity. wikipedia.org This principle is evidenced by the numerous FDA-approved drugs that incorporate a thiophene nucleus, such as the anti-inflammatory drug Lornoxicam and the potent analgesic Sufentanil. nih.govnih.govwikipedia.org

The thienylmethylamine core, the foundational structure of N-Methyl-(2-thienylmethyl)amine, is gaining attention for its therapeutic potential. Research into related compounds, such as 3-thienylmethylamine, has indicated possible effects on the central nervous system, suggesting a role as a neurotransmitter or neuromodulator. ontosight.ai Furthermore, recent breakthroughs in drug discovery have shown that derivatives built upon a thiophene scaffold can yield highly potent agents. For instance, a 2022 study detailed the creation of novel thiophene-arylamide derivatives that act as powerful inhibitors of the DprE1 enzyme, showing significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov

These findings underscore the immense potential for designing new therapeutic agents based on the this compound structure. By using this compound as a starting point, medicinal chemists can develop extensive libraries of derivatives for screening against a wide array of biological targets, including receptors, enzymes, and ion channels, to discover new treatments for a multitude of diseases. nih.govnih.gov

Exploration in Materials Science and Industrial Applications

The unique electronic properties of the thiophene ring make it a valuable component in the field of materials science. Thiophene-based polymers are known for their conductive properties and are integral to the development of organic electronics. nih.govprinceton.edu Research has focused on incorporating thiophene into covalent organic frameworks (COFs) and polyesters for applications in electronic devices and high-performance bio-based polymers. princeton.edumdpi.com this compound is listed by chemical suppliers for its potential in material science, specifically in the areas of electronic materials, optical materials, and polymer science, indicating its role as a monomer or a precursor in these advanced applications. bldpharm.com

A particularly promising industrial application for this compound is in the field of corrosion inhibition. The protection of metals, especially steel, from acidic corrosion is a major industrial challenge. researchgate.netaspur.rs Organic molecules containing heteroatoms (like nitrogen and sulfur) and aromatic rings are known to be effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier. researchgate.netmdpi.com The structure of this compound is ideally suited for this purpose, featuring both a nitrogen atom in the amine group and a sulfur atom within the electron-rich thiophene ring.

Studies on structurally similar compounds have demonstrated the viability of this application. For example, a thiophene derivative, N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamide (MTET), was shown to be a highly effective corrosion inhibitor for mild steel in hydrochloric acid, achieving an inhibition efficiency of 95.5%. researchgate.netaspur.rs The mechanism involves the chemical and physical adsorption of the inhibitor onto the steel surface, with the nitrogen and sulfur atoms acting as key anchoring points. researchgate.netaspur.rs This strongly suggests that this compound could function as a potent and valuable corrosion inhibitor for industrial applications.

Table 1: Potential Applications of Thiophene-Based Compounds

| Application Area | Specific Use | Role of Thiophene/Thienylmethylamine Structure | Reference |

|---|---|---|---|

| Therapeutics | Antimycobacterial Agents | Core scaffold for DprE1 inhibitors. | nih.gov |

| Therapeutics | Anti-inflammatory Drugs | Bioisosteric replacement for benzene rings in NSAIDs. | nih.govwikipedia.org |

| Materials Science | Organic Semiconductors / OLEDs | Component of conductive polymers and covalent organic frameworks (COFs). | nih.govprinceton.edu |

| Industrial Applications | Corrosion Inhibition | Adsorption onto metal surfaces via nitrogen and sulfur heteroatoms to form a protective layer. | researchgate.netaspur.rsmdpi.com |

Advanced Catalytic Applications of this compound as a Ligand in Organic Synthesis

In the field of organometallic chemistry, ligands are crucial molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The properties of the ligand—its size, charge, and electronic nature—are paramount as they dictate the reactivity and selectivity of the catalyst. Nitrogen-containing compounds, including amines, are among the most common and versatile ligands used in catalysis. researchgate.net

This compound possesses compelling features that make it a candidate for use as a ligand. The nitrogen atom of the methylamine (B109427) group has a lone pair of electrons available for coordination to a transition metal center. Furthermore, the sulfur atom in the thiophene ring also has available electron pairs, opening the possibility for the molecule to act as a bidentate ligand, binding to the metal through both the nitrogen and sulfur atoms. Bidentate ligands often form more stable complexes with metals than monodentate ligands, which can lead to more robust and efficient catalysts. Research into manganese(II) dialkyl complexes has shown that chelating nitrogen ligands are valuable precursors for creating manganese complexes relevant to catalysis. researchgate.net The unique combination of a soft sulfur donor and a harder nitrogen donor in this compound could lead to novel reactivity when complexed with various transition metals like palladium, nickel, or iridium.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The process of discovering and optimizing new molecules for specific applications has been traditionally reliant on extensive, time-consuming, and expensive trial-and-error experimentation. However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this paradigm. mdpi.comresearchgate.net These computational tools can dramatically accelerate the development of new compounds by predicting their properties and suggesting optimal structures before they are ever synthesized in a lab.

For a molecule like this compound, AI and ML can be applied in several ways:

Virtual Library Screening: Researchers can generate a vast virtual library containing thousands or millions of derivatives of this compound with different substituents and structural modifications. AI models can then rapidly screen this library to predict properties of interest, such as binding affinity to a specific protein target for drug discovery, or electronic properties for materials science applications. mdpi.com

Property Optimization: If a lead compound based on the thienylmethylamine scaffold is identified but has suboptimal properties (e.g., low activity or poor stability), ML models can be used for molecular optimization. These algorithms can suggest specific chemical changes to the molecule to enhance desired characteristics while preserving its core structure. mdpi.comresearchgate.net

Synthesis Prediction: AI tools are also being developed to predict viable and efficient synthetic routes for novel compounds, helping chemists to plan their laboratory work more effectively.

By leveraging AI, the exploration of the chemical space around this compound can be performed with unprecedented speed and precision, significantly reducing the time and cost required to bring a new product or therapeutic from concept to reality. researchgate.net

Sustainable Synthesis Routes and Green Chemistry Principles in Chemical Production

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes, guided by the principles of green chemistry. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. The synthesis of amines is a key area where these principles can be applied.